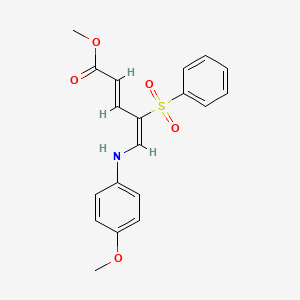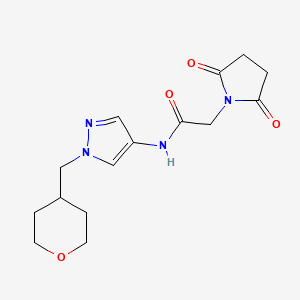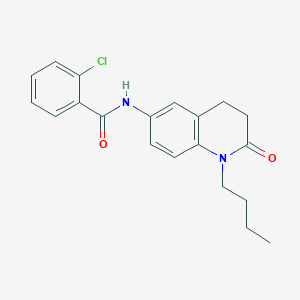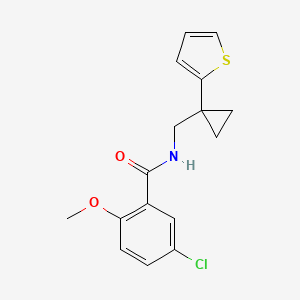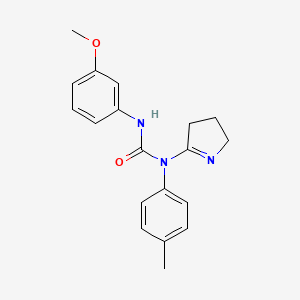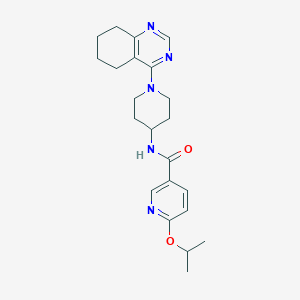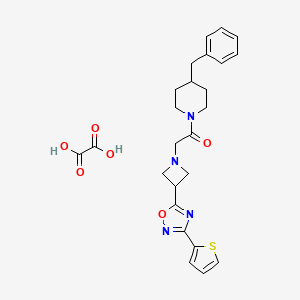![molecular formula C10H7NO3 B2396291 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile CAS No. 866156-75-4](/img/structure/B2396291.png)
2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile” is a chemical compound that belongs to the benzofuran family . Benzofurans are considered privileged scaffolds due to their wide range of biological properties . This compound has a molecular formula of C10H7NO3 .
Molecular Structure Analysis
The molecular structure of “this compound” was characterized and identified through 1H,13C, and APT NMR experiments .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Claisen–Smichdt-type condensation reaction . This reaction is used to synthesize a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative .
Mechanism of Action
The mechanism of action of 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile is not fully understood. However, studies have shown that the compound exhibits potent inhibitory activity against various enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound also exhibits inhibitory activity against various kinases, including protein kinase C and casein kinase II. These enzymes play important roles in cell signaling and regulation, and their inhibition by this compound may contribute to its biological activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound also exhibits anti-inflammatory activity, which may be attributed to its inhibition of various enzymes involved in the inflammatory response. In addition, this compound has been shown to exhibit antiviral activity against HIV-1 and other retroviruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile in lab experiments is its potent biological activity. The compound exhibits cytotoxic, anti-inflammatory, and antiviral activity, which make it an attractive target for drug discovery and development. However, one of the main limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound exhibits cytotoxic activity against normal cells as well as cancer cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile. One direction is to further elucidate the mechanism of action of the compound. Studies have shown that the compound exhibits inhibitory activity against various enzymes and kinases, but the exact mechanism of action is not fully understood. Another direction is to explore the therapeutic potential of the compound for various diseases, including cancer, inflammation, and viral infections. This may involve the development of novel derivatives of the compound with improved potency and selectivity. Finally, future research may focus on the development of methods for the synthesis of the compound that are more efficient and environmentally friendly.
Synthesis Methods
2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile can be synthesized using different methods. One of the most common methods is the reaction of 6-hydroxybenzofuran-3-carbaldehyde with malononitrile in the presence of piperidine and acetic acid. The reaction yields the desired product in good yield and purity. Other methods include the reaction of benzofuran-6-carbaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide and the reaction of 2,3-dihydrobenzofuran-6-carboxaldehyde with malononitrile in the presence of piperidine and acetic acid.
Scientific Research Applications
2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile is widely used in scientific research applications. It is used as a starting material for the synthesis of various bioactive compounds, including antitumor agents, anti-inflammatory agents, and anti-HIV agents. The compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Its unique chemical structure and biological activity make it an attractive target for drug discovery and development.
properties
IUPAC Name |
2-[(3-oxo-1-benzofuran-6-yl)oxy]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-3-4-13-7-1-2-8-9(12)6-14-10(8)5-7/h1-2,5H,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJFGWOSLPPHOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

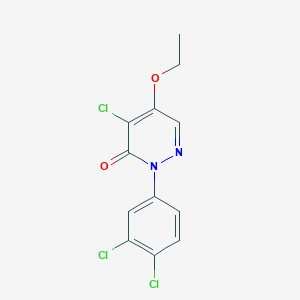
![methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2396209.png)
